9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)-: is a complex organic compound known for its unique structural properties. It is primarily used in organic electronics due to its robust structure and two perpendicularly arranged π systems . This compound is a derivative of spirobifluorene, which is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules .
Vorbereitungsmethoden
The synthesis of 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- involves multiple steps. One common synthetic route includes the reaction of spirobifluorene with appropriate amine derivatives under controlled conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution: It undergoes substitution reactions with halogens or other electrophiles, forming halogenated or alkylated products.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium or platinum complexes, and temperatures ranging from room temperature to 100°C . Major products formed from these reactions include various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- exerts its effects involves its interaction with molecular targets through its π systems. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability . The pathways involved often include electron transfer processes and the formation of stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- stands out due to its high glass-transition temperature, excellent thermal stability, and solubility in common organic solvents . Similar compounds include:
- 9,9’-Spirobi[9H-fluorene]-2,2’,7,7’-tetramine, N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-
- N2,N2’,N7,N7’-Tetrakis(3-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and physical properties .
Eigenschaften
Molekularformel |
C53H42N2 |
---|---|
Molekulargewicht |
706.9 g/mol |
IUPAC-Name |
2-N,2-N,2-N',2-N'-tetrakis(4-methylphenyl)-9,9'-spirobi[fluorene]-2,2'-diamine |
InChI |
InChI=1S/C53H42N2/c1-35-13-21-39(22-14-35)54(40-23-15-36(2)16-24-40)43-29-31-47-45-9-5-7-11-49(45)53(51(47)33-43)50-12-8-6-10-46(50)48-32-30-44(34-52(48)53)55(41-25-17-37(3)18-26-41)42-27-19-38(4)20-28-42/h5-34H,1-4H3 |
InChI-Schlüssel |
NUFFNORDZJKGFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.